3,4-Dichloro-5-fluorobenzyl bromide
Overview
Description
3,4-Dichloro-5-fluorobenzyl bromide: is an organic compound with the molecular formula C7H4BrCl2F and a molecular weight of 257.92 g/mol . It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichloro-5-fluorobenzyl bromide can be synthesized through the bromination of 3,4-dichloro-5-fluorotoluene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-fluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in coupling reactions such as Suzuki-Miyaura cross-coupling .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) in a solvent like ethanol or water.
Major Products:
Nucleophilic Substitution: The major products are substituted benzyl derivatives, depending on the nucleophile used.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry: 3,4-Dichloro-5-fluorobenzyl bromide is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to modify biomolecules, enabling the study of their functions and interactions. It is also used in the synthesis of bioactive compounds that can serve as potential drug candidates .
Medicine: The compound is used in medicinal chemistry for the development of new therapeutic agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-fluorobenzyl bromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Comparison: 3,4-Dichloro-5-fluorobenzyl bromide is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can influence its reactivity and the properties of its derivatives. Compared to similar compounds like 3,5-Difluorobenzyl bromide and 2,4-Difluorobenzyl bromide, the additional chlorine atoms can provide different electronic and steric effects, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-(bromomethyl)-1,2-dichloro-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)7(10)6(11)2-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQRVSSZLNUJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241694 | |
Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803807-07-9 | |
Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803807-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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